N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine

Chemoinformatics Kinase inhibitor design Regioisomer selectivity

Researchers face challenges obtaining structurally verified triazole-diamine kinase probes, often encountering misassigned chemotypes. This compound resolves this with precise analytical characterization. - Confirmed identity separate from 1,4-dihydropyridine ITD-1 (CAS 1099644-42-4), ensuring scaffold-specific assay results. - Versatile bifunctional core for SAR expansion: free N1 position for acylation/sulfonylation while retaining the N3-imidazolylphenyl hinge-binding motif. - Ideal PROTAC precursor building block with a predicted tPSA of 97.44 Ų. HPLC purity ≥95%, identity verified by ¹H NMR and LC-MS.

Molecular Formula C11H11N7
Molecular Weight 241.25 g/mol
CAS No. 443799-45-9
Cat. No. B1369732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine
CAS443799-45-9
Molecular FormulaC11H11N7
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NNC(=N2)N)N3C=CN=C3
InChIInChI=1S/C11H11N7/c12-10-15-11(17-16-10)14-8-1-3-9(4-2-8)18-6-5-13-7-18/h1-7H,(H4,12,14,15,16,17)
InChIKeyUJCOEIAXQOBBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Characteristics


N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine (CAS 443799-45-9) is a synthetic small molecule belonging to the 1H-1,2,4-triazole-3,5-diamine chemotype, distinguished by an N3-(4-(1H-imidazol-1-yl)phenyl) substituent . The compound (MF: C11H11N7; MW: 241.25 g/mol) is structurally related to a broad class of substituted triazole diamines that have been patented and studied as selective protein kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and tyrosine kinases [1]. While some vendor sources refer to this compound as 'ITD-1', the canonical ITD-1 (a TGFβ type II receptor degradation inducer) is a 1,4-dihydropyridine with CAS 1099644-42-4, not a triazole-diamine; the precise pharmacological profile of CAS 443799-45-9 therefore requires careful deconvolution from the ITD-1 literature [2]. Its core 1,2,4-triazole-3,5-diamine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, providing multiple hydrogen-bond donor/acceptor sites for ATP-binding pocket interactions [1][3].

Kinase inhibitor scaffold Privileged 1H-1,2,4-triazole-3,5-diamine core for ATP-binding pocket interactions
Selectivity tuning N3-(4-imidazolylphenyl) substituent modulates hinge-region binding in CDK / tyrosine kinase studies
Synthetic elaboration Free N1 and 3,5-diamine sites enable SAR expansion, acylation, or PROTAC linker conjugation

Why Generic Triazole-Diamine Substitution Fails


Within the substituted 1H-1,2,4-triazole-3,5-diamine family, even minor structural variations at the N3 position profoundly alter kinase selectivity profiles, cellular potency, and physicochemical properties. The patent and medicinal chemistry literature demonstrates that the N3-aryl substituent governs selectivity between CDK1, CDK2, CDK5, GSK-3β, and EGFR, with IC₅₀ values spanning three orders of magnitude (sub-nanomolar to micromolar) across structurally similar analogs [1][2]. The imidazole moiety of CAS 443799-45-9 introduces a basic nitrogen capable of participating in hydrogen bonding or metal coordination within the kinase active site, a feature absent in analogs bearing morpholino, sulfamoylphenyl, or simple alkyl substituents [3]. Consequently, generic substitution without empirical selectivity profiling risks loss of target engagement, off-target toxicity, or complete pharmacological inactivity. Users sourcing this compound for structure-activity relationship (SAR) studies, chemical probe development, or pharmacological validation must verify exact structural identity (CAS 443799-45-9) rather than relying on general class membership [1][3].

Regioisomer mismatch (N3 vs N5)
N5-substituted analog may shift kinase hinge-binding mode; class-level evidence shows >10-fold potency difference in CDK2 assays
Scaffold misidentification with ITD-1
CAS 443799-45-9 is a triazole-diamine, not the dihydropyridine ITD-1 (CAS 1099644-42-4). TGFBR2 degradation activity unconfirmed; using it as ITD-1 surrogate may fail
Target class assumption risk
Vendor antifungal association is unsupported; lacks heme-coordinating motif of clinical azoles. Kinase inhibition expected, not CYP51

Quantitative Differentiation Against Closest Analogs


Positional Isomer Differentiation from N5-Regioisomers

CAS 443799-45-9 (IUPAC: N3-[4-(1H-imidazol-1-yl)phenyl]-1H-1,2,4-triazole-3,5-diamine) is structurally distinguished from its N5-substituted regioisomer, N5-[4-(1H-imidazol-1-yl)phenyl]-1H-1,2,4-triazole-3,5-diamine, which bears the identical imidazolylphenyl group at the 5-amino position. Patent literature covering the 1H-1,2,4-triazole-3,5-diamine scaffold demonstrates that N3- versus N5-substitution can produce divergent kinase inhibition profiles; for example, in a binding assay against CDK2/cyclin A, an N3-(4-sulfamoylphenyl) analog exhibited an IC₅₀ of 540 nM, whereas the corresponding N5-substituted analog showed a >10-fold shift in potency [1][2]. The imidazole ring in CAS 443799-45-9 provides a distinct hydrogen-bond acceptor and metal-chelating pharmacophore compared to non-basic aryl substituents, which is predicted to confer differential binding to kinase hinge regions [2]. Direct head-to-head selectivity data for CAS 443799-45-9 versus its N5-regioisomer is not publicly available at this time, representing a critical knowledge gap for procurement decisions [3].

Positional isomer shift
Cross-study context
N3 vs N5 regioisomer: reported >10-fold CDK2 IC₅₀ shift in analogous sulfamoylphenyl pair (540 nM vs shifted N5)
Regioisomeric identity likely critical for kinase hinge recognition; N3 assignment must be verified
Direct head-to-head selectivity data for CAS 443799-45-9 vs its N5-regioisomer not publicly available
Chemoinformatics Kinase inhibitor design Regioisomer selectivity

Scaffold Differentiation from the Dihydropyridine ITD-1

CAS 443799-45-9 is sometimes labeled 'ITD-1' by vendors, but ITD-1 was originally disclosed as a 1,4-dihydropyridine scaffold (CAS 1099644-42-4) that induces TGFβ type II receptor (TGFBR2) degradation with an IC₅₀ of ~0.4–0.8 μM in SBE4-Luc reporter assays [1]. The triazole-diamine chemotype of CAS 443799-45-9 is structurally unrelated to the dihydropyridine core of validated ITD-1, and its activity at TGFBR2 has not been independently confirmed in peer-reviewed literature. The validated ITD-1 shows 92% efficacy in promoting cardiomyocyte differentiation from mouse embryonic stem cells (mESCs) compared to 99% for SB-431542 (a ACVR1B/TGFBR1 inhibitor), but with lower potency [1]. No equivalent cardiomyogenesis data exist for CAS 443799-45-9. Users intending to replicate ITD-1 pharmacology must use the verified dihydropyridine (CAS 1099644-42-4) rather than CAS 443799-45-9 unless independent target engagement validation is performed .

Scaffold class divergence
Scaffold context
Validated ITD-1 (dihydropyridine) IC₅₀ 0.4–0.8 μM on TGFBR2; triazole-diamine CAS 443799-45-9 chemotype uncharacterized for this target
Structural classes are unrelated; TGFβ pathway studies require verified dihydropyridine scaffold
No cardiomyogenesis or TGFBR2 degradation data exist for CAS 443799-45-9
TGF-β signaling Cardiomyogenesis Target identification Scaffold comparison

Physicochemical Differentiation from 1-Acyl CDK Inhibitors

The 1-acyl-1H-[1,2,4]triazole-3,5-diamine analog series, including compounds such as 3-methylthienyl-carbonyl-JNJ-7706621, achieves CDK2 IC₅₀ values as low as 2 nM by incorporating a bulky N1-acyl group that occupies a hydrophobic pocket adjacent to the ATP-binding site [1]. CAS 443799-45-9 lacks this N1-acyl substituent and instead carries a free 1H-triazole and a 3-amino group, resulting in a lower molecular weight (241.25 vs. ~450–550 Da for acylated analogs), higher topological polar surface area (tPSA: 97.44 Ų vs. ~120–150 Ų), and predicted LogP of 1.97 [2]. These differences predict superior aqueous solubility and membrane permeability characteristics for CAS 443799-45-9 relative to the 1-acyl series, though at the likely expense of CDK2 potency [3]. The free 3,5-diamine motif also positions CAS 443799-45-9 as a versatile synthetic intermediate for further elaboration (acylation, sulfonation, reductive amination) rather than as an optimized terminal kinase inhibitor [3].

Physicochemical differentiation
Class-level
MW 241 vs 450–550 Da; tPSA 97 vs ~120–150 Ų; predicted logP 1.97; free diamine vs N1-acyl
Lower MW and tPSA suggest different permeability and solubility for synthetic intermediate use
CDK2 potency loss estimated 10³–10⁵-fold relative to optimized 1-acyl analogs, not directly measured
CDK inhibition Physicochemical properties Drug-likeness Kinase selectivity

Target Class Divergence from CYP51 Antifungal Triazoles

Some vendor descriptions associate N3-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine with antifungal activity via inhibition of fungal cytochrome P450 14α-demethylase (CYP51), the target of clinical azole antifungals such as fluconazole and itraconazole . However, classical antifungal triazoles (e.g., fluconazole: MW 306.27; CYP51 IC₅₀ ~0.01–0.05 μM against Candida albicans) possess a tertiary alcohol or ketone group that coordinates the heme iron, a pharmacophoric feature absent in CAS 443799-45-9 [1]. The 1H-1,2,4-triazole-3,5-diamine core of CAS 443799-45-9 lacks this heme-coordinating motif and is instead characteristic of kinase inhibitor scaffolds (type I/II ATP-competitive inhibitors) [2]. No published CYP51 inhibition data exist for CAS 443799-45-9; its imidazole ring may confer some metal-binding capacity, but binding mode and potency are uncharacterized and unlikely to match clinical azoles [2].

CYP51 antifungal misclassification
Class-level
No heme-coordinating tertiary alcohol/ketone; pharmacophore absent compared to fluconazole
Kinase inhibitor scaffold, not antifungal CYP51; predicted >100-fold weaker binding
Data to verify: no published CYP51 inhibition data for this chemotype
Antifungal CYP51 Ergosterol biosynthesis Target selectivity

Recommended Application Scenarios Based on Evidence


Kinase Inhibitor SAR Exploration via N1-Functionalization

As a 1H-1,2,4-triazole-3,5-diamine bearing a free N1 position, CAS 443799-45-9 serves as a versatile starting material for the synthesis of N1-acyl, N1-sulfonyl, and N1-alkyl analogs for CDK and tyrosine kinase inhibitor SAR programs. The 1-acyl-1H-[1,2,4]triazole-3,5-diamine series has yielded CDK2 inhibitors with IC₅₀ values as low as 2 nM [1], and CAS 443799-45-9 can be elaborated at N1 while retaining the N3-(4-imidazolylphenyl) pharmacophore for hinge-binding optimization. Its lower molecular weight (241.25 Da) relative to final inhibitors facilitates purification and analytical characterization of synthetic intermediates [2].

Chemical Probe for Kinase Selectivity Profiling Panels

The imidazole moiety of CAS 443799-45-9 introduces a metal-chelating and hydrogen-bonding element that distinguishes it from non-basic N3-aryl triazole-diamine analogs. The Vertex patent WO 2004/046120 A2 explicitly describes diaminotriazoles as inhibitors of CDKs, GSK-3, and tyrosine kinases, with selectivity modulated by the N3 substituent [1]. CAS 443799-45-9 may be evaluated in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its selectivity fingerprint relative to known triazole-diamine kinase inhibitors. Procurement should be coupled with analytical verification (HPLC purity ≥95%, confirmed by vendor certificate of analysis) and structural confirmation by ¹H NMR and LC-MS [2].

Negative Control for TGFβ/ITD-1 Mechanism-of-Action Studies

Because CAS 443799-45-9 is structurally unrelated to the 1,4-dihydropyridine ITD-1 (CAS 1099644-42-4) but has been confused with it in vendor catalogs, the compound may serve as a structurally divergent negative control in TGFBR2 degradation assays. If CAS 443799-45-9 shows no TGFBR2 degradation activity in the SBE4-Luc reporter assay (validated ITD-1 IC₅₀ = 0.4–0.8 μM) [1], it would confirm the scaffold specificity of the TGFBR2 degradation mechanism and validate the dihydropyridine chemotype as the active pharmacophore. This application requires users to independently verify inactivity under the same assay conditions [2].

Synthetic Intermediate for PROTACs Targeting Kinases

The primary 3-amino and 5-amino groups of CAS 443799-45-9 provide two orthogonal derivatization sites: one for linker conjugation (e.g., via amide bond formation at the 5-amino position) and one for retaining the imidazolylphenyl kinase-binding motif. This bifunctional character makes CAS 443799-45-9 a candidate building block for proteolysis-targeting chimeras (PROTACs) that recruit E3 ligases (e.g., cereblon or VHL) to kinase targets. The predicted tPSA of 97.44 Ų is within the range suitable for cell-permeable PROTAC precursors (typically tPSA < 140 Ų) [1]. No published PROTAC data using this exact scaffold exist, making this a prospective rather than validated application [2].

Application
Selection Property
Validation Focus
Kinase SAR exploration
Free N1-acylation site for analog synthesis
CDK / tyrosine kinase selectivity profiling
Chemical probe for kinase panels
Imidazole metal-chelating pharmacophore
Broad kinase selectivity fingerprint
Negative control for TGFβ/ITD-1 studies
Structurally divergent from dihydropyridine ITD-1
Confirmation of no TGFBR2 degradation activity
PROTAC precursor synthesis
Bifunctional 3,5-diamine for linker attachment
Cell-permeable kinase degrader candidate evaluation
Quote Request

Request a Quote for N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.